4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid, such as Schiff base and naphtho[1,2-d]oxazole derivatives, involves condensation reactions utilizing similar sulfonic acids and aldehydes. These reactions are characterized by selective processes that yield compounds with distinct photophysical properties, demonstrating long wavelength absorption and emission effects (Atahan & Durmuş, 2015).
Molecular Structure Analysis
The molecular structure of closely related compounds, such as 5-amino-2-naphthalenesulfonic acid, exhibits a zwitterionic character due to the presence of a sulfonate–aminium group. This structure facilitates head-to-tail intermolecular hydrogen-bonding interactions, leading to a three-dimensional framework polymer structure (Smith et al., 2004).
Chemical Reactions and Properties
Azo coupling reactions involving derivatives of naphthalenesulfonic acid demonstrate the influence of pH and micromixing on product distribution. These reactions highlight the complexity of interactions and the potential for generating a variety of products, including bisazo dyes, through processes that involve N-coupling and tautomeric rearrangements (Kamiński et al., 1983).
Physical Properties Analysis
The physical properties of related naphthalenesulfonic acid derivatives are extensively studied through vibrational spectroscopy, demonstrating the molecule's stability and interaction energies within various bonding features. These studies provide insights into the molecule's behavior in different conditions and its potential applications (Sebastian et al., 2013).
Chemical Properties Analysis
Investigations into the antiviral activity of naphthalenesulfonic acid analogues against HIV-1 and HIV-2 have shown that derivatives of 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid exhibit significant inhibitory effects. These studies highlight the chemical properties of the compound and its derivatives, showcasing their potential as leads for the development of anti-HIV agents (Mohan et al., 1991).
Scientific Research Applications
Anti-HIV-1 Agents : Several studies have highlighted the potential of naphthalenedisulfonic acid derivatives, including 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid, as anti-HIV-1 agents. These compounds have shown activity against HIV-1 reverse transcriptase, virus replication, and syncytia formation, suggesting their potential in anti-AIDS therapy (Mohan, Singh, & Baba, 1991).
Synthesis and Characterization of Complexes : This acid is used in synthesizing azo-linked Schiff base ligands and their metal complexes, which are important in materials science for their potential applications in catalysis, magnetic materials, and as ligands in coordination chemistry (Tunçel & Serin, 2006).
Biological Activity Studies : Research has been conducted on the synthesis of novel compounds from 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid and their biological activities, including antimicrobial properties (Kurtoglu et al., 2008).
Environmental Analysis : The compound has been used in studies related to the extraction and analysis of industrial pollutants, particularly in the context of water-soluble benzene- and naphthalenesulfonates in industrial effluents (Alonso, Castillo, & Barceló, 1999).
Electrochemical Applications : There is research on the use of derivatives of this acid in electrochemical applications, such as the development of sensors and analytical methods for various compounds (Rosy, Raj, & Goyal, 2016).
Chemical Synthesis : It has been used in the synthesis of various chemical compounds and dyes, demonstrating its versatility in organic synthesis (Hartwell & Fieser, 2003).
Safety And Hazards
properties
IUPAC Name |
4-amino-5-hydroxynaphthalene-2,7-disulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO7S2/c11-8-3-6(19(13,14)15)1-5-2-7(20(16,17)18)4-9(12)10(5)8/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APRRQJCCBSJQOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N)O)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046981 | |
Record name | 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid | |
Source | EPA DSSTox | |
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Molecular Weight |
319.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
Record name | 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
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Product Name |
4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid | |
CAS RN |
90-20-0, 90431-97-3, 94552-30-4, 98073-05-3, 90432-00-1, 98072-99-2, 312693-54-2 | |
Record name | H acid | |
Source | CAS Common Chemistry | |
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Record name | 1-Naphthol-8-amino-3,6-disulfonic acid | |
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Record name | H acid | |
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Record name | 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy- | |
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Record name | 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid | |
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Record name | 4-amino-5-hydroxynaphthalene-2,7-disulphonic acid | |
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Record name | 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, coupled with 6-amino-4-hydroxy-2-naphthalenesulfonic acid and diazotized 2-(4-aminophenyl)-1H-benzimidazol-5-amine | |
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Record name | 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, coupled with diazotized 4-nitrobenzenamine and resorcinol | |
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Record name | 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, diazotized, coupled with diazotized 3,3'-dichloro[1,1'-biphenyl]-4,4'-diamine and 5,5'-oxybis[1,3-benzenediol], sodium salts | |
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Record name | 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, diazotized, coupled with diazotized 2-[(4-aminophenyl)amino]-5-nitrobenzenesulfonic acid, diazotized 4-nitrobenzenamine and resorcinol, potassium sodium salts | |
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Record name | 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, coupled with diazotized 3,3'-dichloro[1,1'-biphenyl]-4,4'-diamine and 5,5'-oxybis[1,3-benzenediol], sodium salts | |
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Record name | 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid monosodium salt hydrate | |
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Record name | 1-NAPHTHOL-8-AMINO-3,6-DISULFONIC ACID | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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